2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of spiro compounds and xanthene derivatives, which are known for their diverse biological activities and photophysical properties. The molecular formula of this compound is with a molecular weight of approximately 404.4 g/mol .
Methods
The synthesis of 2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide typically involves several steps, including the formation of the spiro[2-benzofuran-1,9'-xanthene] core followed by the introduction of amino and acetamide functionalities.
Technical Details
The molecular structure of 2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 404.4 g/mol |
IUPAC Name | 2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide |
InChI | InChI=1S/C22H16N2O6/c1-11(24)20(23)21(25)12(2)14-10(17)15(18)19(14)22(26)27/h5-10,12,20,24H,11H2,1-4H3,(H,25)(H,26)(H,27) |
The chemical reactivity of 2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide can be analyzed in terms of its potential reactions:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups.
The mechanism of action for 2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide is not fully elucidated but is believed to involve:
Studies on similar compounds suggest that the interactions may lead to modulation of biological pathways or serve as fluorescent probes in biochemical assays.
The compound is expected to exhibit the following physical properties:
Key chemical properties include:
The scientific uses of 2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide may include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2